molecular formula C12H18ClN B6597972 3-Phenylcyclohexanamine hydrochloride CAS No. 1803608-04-9

3-Phenylcyclohexanamine hydrochloride

Cat. No.: B6597972
CAS No.: 1803608-04-9
M. Wt: 211.73 g/mol
InChI Key: LSTROUZBDJNGLG-UHFFFAOYSA-N
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Description

3-Phenylcyclohexanamine hydrochloride: is an organic compound belonging to the class of aralkylamines. It is characterized by a cyclohexane ring substituted with a phenyl group and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcyclohexanamine hydrochloride typically involves the following steps:

    Cyclohexanone to 3-Phenylcyclohexanone: The initial step involves the Friedel-Crafts acylation of cyclohexanone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction to 3-Phenylcyclohexanol: The resulting 3-Phenylcyclohexanone is then reduced to 3-Phenylcyclohexanol using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Amination to 3-Phenylcyclohexanamine: The 3-Phenylcyclohexanol is then converted to 3-Phenylcyclohexanamine through an amination reaction, typically using ammonia or an amine source under high pressure and temperature.

    Formation of Hydrochloride Salt: Finally, the free amine is reacted with hydrochloric acid to form the hydrochloride salt of 3-Phenylcyclohexanamine

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products:

Mechanism of Action

The mechanism of action of 3-Phenylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Phenylcyclohexanamine hydrochloride is unique due to the presence of both the phenyl and amine groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-phenylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTROUZBDJNGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-04-9
Record name Cyclohexanamine, 3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803608-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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